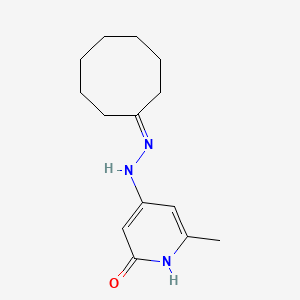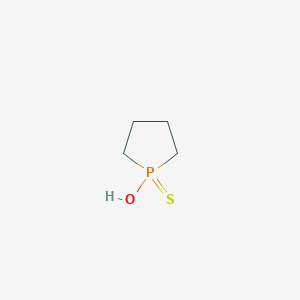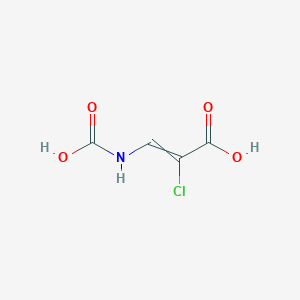
3-(Carboxyamino)-2-chloroprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Carboxyamino)-2-chloroprop-2-enoic acid is an organic compound characterized by the presence of a carboxyamino group and a chlorine atom attached to a prop-2-enoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Carboxyamino)-2-chloroprop-2-enoic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. Another method involves the use of Grignard reagents, where a Grignard reagent reacts with carbon dioxide to form a carboxylate, which is then protonated to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Carboxyamino)-2-chloroprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
3-(Carboxyamino)-2-chloroprop-2-enoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(Carboxyamino)-2-chloroprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Carboxyamino)-2-chloroprop-2-enoic acid include:
3-Chloropropanoic acid: A simpler analog with a similar structure but lacking the carboxyamino group.
2-Chloropropanoic acid: Another analog with the chlorine atom positioned differently on the carbon chain.
3-(Carboxyamino)-2-bromoprop-2-enoic acid: A bromine analog that shares similar chemical properties but with different reactivity due to the presence of bromine instead of chlorine.
Uniqueness
The presence of both a carboxyamino group and a chlorine atom allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
61212-16-6 |
|---|---|
Formule moléculaire |
C4H4ClNO4 |
Poids moléculaire |
165.53 g/mol |
Nom IUPAC |
3-(carboxyamino)-2-chloroprop-2-enoic acid |
InChI |
InChI=1S/C4H4ClNO4/c5-2(3(7)8)1-6-4(9)10/h1,6H,(H,7,8)(H,9,10) |
Clé InChI |
CJOMMINXNANDOL-UHFFFAOYSA-N |
SMILES canonique |
C(=C(C(=O)O)Cl)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


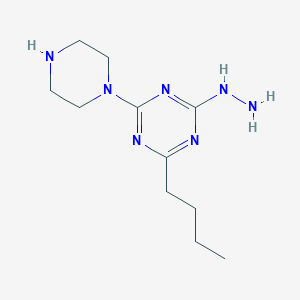
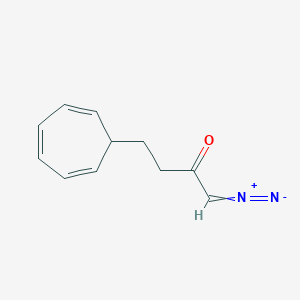
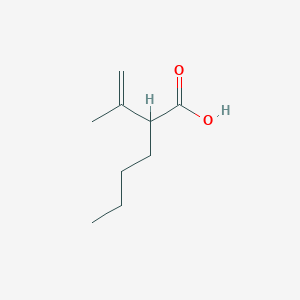


![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
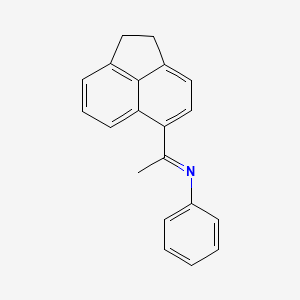
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carboxamide](/img/structure/B14594249.png)

![N-{3-[Bis(carboxymethyl)amino]propyl}glycine](/img/structure/B14594269.png)
